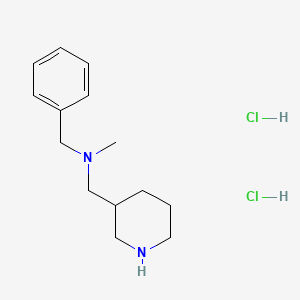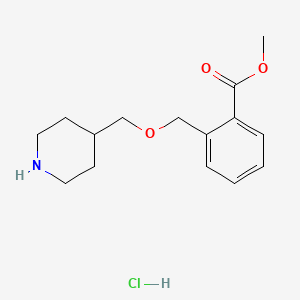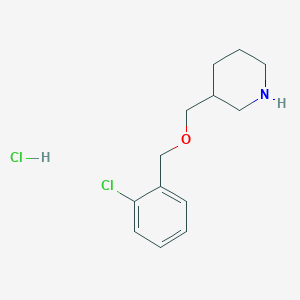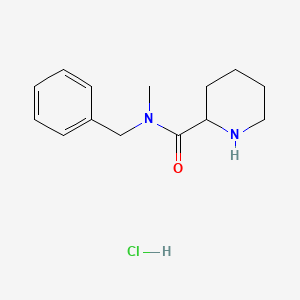
N-benzyl-N-methylpiperidine-2-carboxamide hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Anti-Acetylcholinesterase Activity
N-Benzyl-N-methyl-2-piperidinecarboxamide hydrochloride has been investigated for its potent anti-acetylcholinesterase (anti-AChE) activity. Studies have shown that certain derivatives of this compound exhibit strong inhibitory effects on acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition results in increased acetylcholine levels, which can be beneficial in treating conditions like Alzheimer's disease (Sugimoto et al., 1990); (Sugimoto et al., 1992).
2. Anticonvulsant Potential
Research into 2-piperidinecarboxylic acid derivatives, which include N-Benzyl-N-methyl-2-piperidinecarboxamide, has shown potential for anticonvulsant properties. These compounds have been evaluated for their effectiveness in reducing seizures in various models, indicating potential therapeutic applications in epilepsy treatment (Ho et al., 2001); (Ho et al., 1998).
3. Receptor Imaging Applications
Certain derivatives of N-Benzyl-N-methyl-2-piperidinecarboxamide have been developed for use in positron emission tomography (PET) imaging of receptors in the heart and lungs. This application is crucial for advancing our understanding of various diseases and disorders related to these organs (Elsinga et al., 2004).
4. Antibacterial Activity
N-Benzyl-N-methyl-2-piperidinecarboxamide derivatives have shown promise in antibacterial applications. Certain metal complexes of these compounds exhibit significant in vitro antibacterial activity against various bacterial strains, suggesting potential use in combating bacterial infections (Khatiwora et al., 2013).
5. Potential Antipsychotic Agents
Derivatives of N-Benzyl-N-methyl-2-piperidinecarboxamide have been synthesized and evaluated as potential antipsychotic agents. These compounds show binding affinity to various receptors, indicating potential therapeutic use in the treatment of psychiatric disorders (Norman et al., 1996).
Propriétés
IUPAC Name |
N-benzyl-N-methylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-16(11-12-7-3-2-4-8-12)14(17)13-9-5-6-10-15-13;/h2-4,7-8,13,15H,5-6,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXYXIQQTFFKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424645.png)

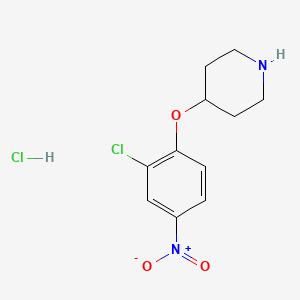
![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424651.png)
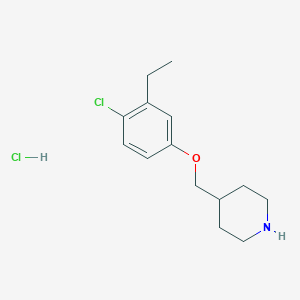

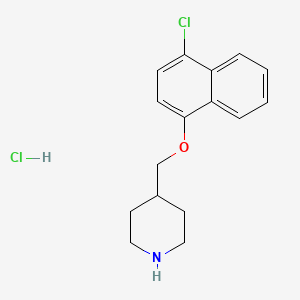
![Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424655.png)
![3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424657.png)
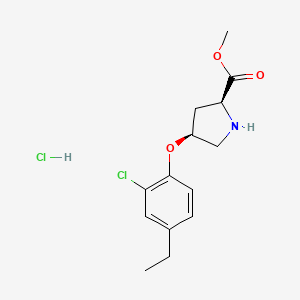
![Methyl (2S,4S)-4-[(5-bromo[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424660.png)
